molecular formula C7H11F3 B13424947 1-Methyl-1-(trifluoromethyl)cyclopentane CAS No. 371917-22-5

1-Methyl-1-(trifluoromethyl)cyclopentane

Cat. No.: B13424947
CAS No.: 371917-22-5
M. Wt: 152.16 g/mol
InChI Key: YEQPTWSRALKSKW-UHFFFAOYSA-N
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Description

1-Methyl-1-(trifluoromethyl)cyclopentane is a fluorinated cyclopentane derivative with the molecular formula C₇H₁₁F₃ (molecular weight: 152.16 g/mol). Its structure features a cyclopentane ring substituted with both a methyl (-CH₃) and a trifluoromethyl (-CF₃) group at the 1-position. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing thermal and chemical stability, while the methyl group contributes steric bulk. This compound is hypothesized to serve as a precursor in organic synthesis and material science due to its fluorinated structure .

Properties

CAS No.

371917-22-5

Molecular Formula

C7H11F3

Molecular Weight

152.16 g/mol

IUPAC Name

1-methyl-1-(trifluoromethyl)cyclopentane

InChI

InChI=1S/C7H11F3/c1-6(7(8,9)10)4-2-3-5-6/h2-5H2,1H3

InChI Key

YEQPTWSRALKSKW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-1-(trifluoromethyl)cyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentane with methyl and trifluoromethyl reagents under specific conditions. For example, the trifluoromethylation of cyclopentane can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce this compound in larger quantities. These methods often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Methyl-1-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often yield alcohols or alkanes as major products.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes.

Scientific Research Applications

1-Methyl-1-(trifluoromethyl)cyclopentane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

    Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and metabolic pathways. The trifluoromethyl group serves as a bioisostere, mimicking the properties of other functional groups in biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

    Industry: In industrial applications, this compound is used as a solvent or intermediate in the production of specialty chemicals and materials. Its chemical stability and low reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(trifluoromethyl)cyclopentane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Trifluoromethyl-Substituted Cyclopentanes
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
1-(Trifluoromethyl)cyclopentanecarboxylic acid C₇H₉F₃O₂ 182.14 -CF₃, -COOH Melting point: 36–38°C; used as a pharmaceutical intermediate due to carboxylic acid reactivity
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane C₇H₁₀BrF₃ 231.05 -CF₃, -CH₂Br Bromine substituent enables nucleophilic substitution reactions; precursor for alkylation
1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane C₆BrF₁₁ 413.95 Multiple -F, -CF₃, -Br High fluorination increases thermal stability; potential refrigerant or dielectric fluid

Key Observations :

  • The carboxylic acid derivative (C₇H₉F₃O₂) exhibits lower thermal stability (m.p. 36–38°C) compared to brominated analogs, reflecting the influence of polar functional groups .
  • Brominated derivatives (e.g., C₇H₁₀BrF₃) are more reactive in substitution reactions, highlighting the role of halogens in synthetic pathways .
Non-Fluorinated Cyclopentanes
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
1-Methylcyclopentanol C₆H₁₂O 100.16 -CH₃, -OH Hydroxyl group increases hydrophilicity; used in solvents or fragrances
1-Methyl-1-(2-methyl-2-propenyl)cyclopentane C₁₀H₁₈ 138.14 -CH₃, -C(CH₂)CH₂ Hydrocarbon structure suitable for fuel additives or polymer precursors

Key Observations :

  • Non-fluorinated analogs like 1-methylcyclopentanol (C₆H₁₂O) are more hydrophilic and prone to oxidation compared to fluorinated derivatives .
  • Hydrocarbon substituents (e.g., propenyl in C₁₀H₁₈) reduce polarity, making such compounds useful in hydrophobic applications .

Physico-Chemical Properties

Property 1-Methyl-1-(trifluoromethyl)cyclopentane (C₇H₁₁F₃) 1-(Trifluoromethyl)cyclopentanecarboxylic acid (C₇H₉F₃O₂) 1-Methylcyclopentanol (C₆H₁₂O)
Melting Point Not reported (estimated >100°C*) 36–38°C Not reported
Solubility Likely low water solubility (fluorophilic) Insoluble in water Moderate in polar solvents
Reactivity Stable under oxidative conditions Reacts via carboxylate intermediates Oxidizes to ketones

*Estimated based on higher fluorination and steric hindrance compared to carboxylic acid analog.

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